molecular formula C15H18N4O5 B1677170 Mitomycin C (MMC) CAS No. 50-07-7

Mitomycin C (MMC)

Cat. No. B1677170
CAS RN: 50-07-7
M. Wt: 334.33 g/mol
InChI Key: NWIBSHFKIJFRCO-WUDYKRTCSA-N
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Description

Synthesis Analysis

MMC is derived biosynthetically from 3-amino-5-hydroxybenzoic acid (AHBA), D-glucosamine, and carbamoyl phosphate . A gene (mitA) involved in the synthesis of AHBA has been identified and found to be linked to the MMC resistance locus, mrd, in Streptomyces lavendulae . The synthesis of MMC and its analog, decarbamoylmitomycin C (DMC), involves DNA-alkylating agents .


Molecular Structure Analysis

MMC is activated in vivo to a bifunctional and trifunctional alkylating agent . Binding to DNA leads to cross-linking and inhibition of DNA synthesis and function . MMC is cell cycle phase-nonspecific .


Chemical Reactions Analysis

MMC is mainly active under anaerobic circumstances . The pharmacokinetics are linear in a two-compartment model . The main toxicities of MMC are thrombocytopenia and leucocytopenia . Rare but severe side effects are a hemolytic uremic syndrome, pneumonitis, and cardiac failure .

Scientific Research Applications

Antitumor Activity and Clinical Usefulness

Mitomycin C has demonstrated significant antitumor activity, making it valuable in treating various cancers. It has shown efficacy in localized bladder cancer and appears to have potential in newer regimens for breast, head and neck, and non-small cell lung cancers. However, its role is being reassessed as newer treatments become available, indicating its need for re-investigation in clinical contexts (Bradner, 2001).

Mechanism of Action

Mitomycin C operates as an alkylating agent that requires reduction to become active, exhibiting its antitumor activity through DNA cross-linking. Its effect is closely related to the DNA's guanine and cytosine content, highlighting its precision in targeting cancer cells. Interestingly, it is absorbed differently based on the method of administration, showcasing its versatile pharmacokinetics (Crooke & Bradner, 1976).

Applications in Refractive Surgery

In ophthalmology, Mitomycin C has been pivotal in refractive surgery, particularly for preventing haze after surface ablation procedures and treating preexisting haze. Its role in modulating wound healing and its effectiveness as an adjuvant therapy in photorefractive keratectomy have been significant. Despite concerns regarding long-term safety, it continues to be used due to its potent mitotic inhibition capabilities (Santhiago, Netto, & Wilson, 2012).

Enhancing Surgical Outcomes in Ophthalmology

Mitomycin C has been employed to improve surgical outcomes in glaucoma filtration surgery by reducing fibrosis, which can lead to surgery failure. Its application has been shown to increase success rates, although there's a recognition of the need for further studies to optimize its use and delivery (Wolters et al., 2020).

Use in Pediatric Airway Surgery

Its efficacy in pediatric airway surgery to combat airway stenosis has been explored, though results remain mixed and its benefit more hypothetical than proven. This highlights the ongoing need to understand its application and effectiveness in diverse medical fields (Gangar & Bent, 2014).

Safety And Hazards

MMC can affect you when breathed in . Contact can irritate the skin and eyes . High exposure may cause poor appetite, fever, nausea, headache, fatigue, and drowsiness . Repeated contact can cause severe eye damage . Repeated high exposure may affect the liver, kidneys, and blood cells .

Future Directions

Recent studies are focusing on different medications, targeting new molecular pathways, and designing new delivery vehicles to minimize current antimetabolites side-effects and increase their efficacy . The development of small molecule therapeutics, combination therapies, and innovative drug vehicles to prevent postsurgical fibrosis and achieve better surgical outcome in glaucoma filtration surgeries is promising .

properties

IUPAC Name

[(4S,6S,7R,8S)-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O5/c1-5-9(16)12(21)8-6(4-24-14(17)22)15(23-2)13-7(18-13)3-19(15)10(8)11(5)20/h6-7,13,18H,3-4,16H2,1-2H3,(H2,17,22)/t6-,7+,13+,15-/m1/s1
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InChI Key

NWIBSHFKIJFRCO-WUDYKRTCSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)N
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Isomeric SMILES

CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4)N
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Molecular Formula

C15H18N4O5
Record name MITOMYCIN C
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DSSTOX Substance ID

DTXSID2020898
Record name Mitomycin C
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Molecular Weight

334.33 g/mol
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Physical Description

Mitomycin c appears as blue-violet crystals. Used as an anti-tumor antibiotic complex. (EPA, 1998), Water-soluble crystals that are blue-violet; [CAMEO], Solid
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Solubility

Soluble (NTP, 1992), Soluble (8430 mg/L), SOL IN WATER, METHANOL, BUTYL ACETATE, ACETONE, AND CYCLOHEXANONE; SLIGHTLY SOL IN BENZENE, ETHER, AND CARBON TETRACHLORIDE; PRACTICALLY INSOL IN PETROLEUM ETHER., Freely soluble in organic solvents, 1.01e+01 g/L
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Mechanism of Action

Mitomycin is activated in vivo to a bifunctional and trifunctional alkylating agent. Binding to DNA leads to cross-linking and inhibition of DNA synthesis and function. Mitomycin is cell cycle phase-nonspecific., ... REACTS WITH BACTERIAL DNA BUT NOT WITH ISOLATED DNA, UNLESS ... REDUCING SYSTEM IS ADDED. CROSS LINKING EFFICIENCY ... INCR IN ISOLATED BACTERIAL DNA CONTAINING INCR AMT OF CYTOSINE & GUANOSINE., ITS REDUCED FORM CONTAINS INDOLE GROUP EMBODYING ALLYLIC CARBAMATE RESIDUE. ANTIBIOTIC IS CYTOTOXIC & CARCINOGENIC BUT IS INACTIVE AS CYTOTOXIC AGENT UNLESS REDUCED ... IT ACTS AS DIFUNCTIONAL AGENT IN CROSS LINKING DNA., The drug inhibits DNA synthesis and cross-links DNA at the N6 position of adenine and at the O6 and N2 positions of guanine. In addition, single-strand breakage of DNA is caused by reduced mitomycin; this can be prevented by free radical scavengers. Its action is most prominent during the late G1 and early S phases of the cell cycle., In high concentrations ... /mitomycin/ may ... inhibit RNA and protein synthesis., For more Mechanism of Action (Complete) data for MITOMYCIN C (11 total), please visit the HSDB record page.
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Product Name

mitomycin C

Color/Form

BLUE-VIOLET CRYSTALS

CAS RN

50-07-7
Record name MITOMYCIN C
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Melting Point

Above 680 °F (EPA, 1998), >360 °C, ABOVE 360 °C, > 360 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mitomycin C (MMC)
Reactant of Route 2
Mitomycin C (MMC)
Reactant of Route 3
Mitomycin C (MMC)
Reactant of Route 4
Mitomycin C (MMC)
Reactant of Route 5
Mitomycin C (MMC)
Reactant of Route 6
Mitomycin C (MMC)

Citations

For This Compound
32,200
Citations
HP Rodemann - Differentiation, 1989 - Elsevier
Rates of degradation of short- and long- lived proteins were analysed in homogeneous fibroblast cultures of mitotic or mitomycin C (MMC)-induced postmitotic states. When the highly …
Number of citations: 84 www.sciencedirect.com
RG Snodgrass, AC Collier, AE Coon… - Journal of Biological …, 2010 - ASBMB
Mitomycin C (MMC) is a commonly used and extensively studied chemotherapeutic agent requiring biological reduction for activity. Damage to nuclear DNA is thought to be its primary …
Number of citations: 73 www.jbc.org
J Verweij, HM Pinedo - Anti-cancer drugs, 1990 - europepmc.org
The mitomycins are antitumor antibiotics that are under investigation now for more than 30 years. Mitomycin C (MMC) is the best investigated subtype. It serves as a prototype for drugs …
Number of citations: 321 europepmc.org
M Nishiyama, K Suzuki, T Kumazaki… - … journal of cancer, 1997 - Wiley Online Library
In 10 human cancer cell lines, the activity of mitomycin C (MMC) was found to be determined by an interplay between activation by DT‐diaphorase (DTD) and inactivation by glutathione …
Number of citations: 44 onlinelibrary.wiley.com
MM Paz, CA Pritsos - Advances in Molecular Toxicology, 2012 - Elsevier
The drug mitomycin C (MMC) is used in the clinic for the chemotherapy of several types of cancer. Two distinctive features define the mode of action of MMC: First, it is a prodrug that …
Number of citations: 18 www.sciencedirect.com
T Kojima, M Hashida, S Muranishi… - Journal of Pharmacy …, 1980 - academic.oup.com
A high molecular weight derivative of mitomycin C (MMC), mitomycin C-dextran conjugate (MMC-D) has been synthesized and its biological and pharmacological properties investigated…
Number of citations: 164 academic.oup.com
N Danshiitsoodol, CA de Pinho, Y Matoba… - Journal of molecular …, 2006 - Elsevier
Antibiotic-producing microorganisms must be protected from the lethal effect of their own antibiotic. We have previously determined the X-ray crystal structure of the bleomycin (Bm)-…
Number of citations: 58 www.sciencedirect.com
M Nishiyama, S Saeki, K Aogi… - … journal of cancer, 1993 - Wiley Online Library
Using 4 human cancer cell lines, 4 tumors xenografted into nude mice, and 11 fresh tumor specimens removed at surgery, we investigated the relevance of NAD(P)H:quinone …
Number of citations: 38 onlinelibrary.wiley.com
K Shi, D Wang, X Cao, Y Ge - PLoS One, 2013 - journals.plos.org
Endoplasmic reticulum (ER) stress-mediated cell apoptosis has been implicated in various cell types, including fibroblasts. Previous studies have shown that mitomycin C (MMC)-…
Number of citations: 67 journals.plos.org
T Murayama, N Takahashi, N Ikoma - Ophthalmic research, 1996 - karger.com
In order to evaluate the cytotoxicity of mitomycin C (MMC), the effects of MMC on cell viability, cell cycle and cell surface structure were studied using Chang’s cultured human …
Number of citations: 18 karger.com

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